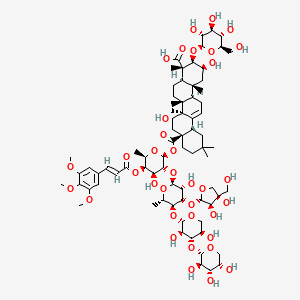

Onjisaponin F

Vue d'ensemble

Description

. Il est connu pour ses diverses propriétés pharmacologiques et a été largement étudié pour ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its effects on cellular processes, including autophagy and apoptosis.

Medicine: Studied for its neuroprotective effects, potential in treating neurodegenerative diseases, and as an adjuvant in vaccines

Mécanisme D'action

Onjisaponin F exerts its effects through multiple mechanisms:

Neuroprotection: It enhances autophagy, reduces neuroinflammation, and promotes neuronal survival.

Immunomodulation: Acts as an adjuvant to enhance immune responses in vaccines.

Antioxidant Activity: Reduces oxidative stress by scavenging free radicals

Analyse Biochimique

Biochemical Properties

Onjisaponin F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholinesterase . Additionally, it interacts with proteins involved in cell signaling pathways, including those related to neuroprotection and anti-inflammatory responses . These interactions are primarily mediated through binding to specific receptor sites, leading to the modulation of enzyme activity and protein function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound enhances the proliferation and differentiation of neural stem cells, promoting neurogenesis in the hippocampus . It also affects cell signaling pathways related to inflammation, reducing the production of pro-inflammatory cytokines . Furthermore, this compound modulates cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, such as receptors and enzymes . It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in neuroprotection and anti-inflammatory responses . These molecular interactions contribute to the overall pharmacological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained neuroprotective and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that this compound maintains its efficacy over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of neurotransmitters and other biomolecules . For instance, this compound modulates the activity of enzymes involved in the synthesis and degradation of acetylcholine . Additionally, it influences metabolic flux and metabolite levels by regulating key metabolic pathways . These interactions contribute to the overall pharmacological effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . These interactions influence the localization and accumulation of this compound, contributing to its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It has been shown to interact with specific targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of this compound influences its interactions with biomolecules and its overall pharmacological effects.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'onjisaponin F peut être synthétisé par divers procédés chimiques impliquant la glycosylation d'aglycones triterpénoïdes. Les voies de synthèse impliquent généralement plusieurs étapes, notamment la protection et la déprotection des groupes hydroxyle, des réactions de glycosylation et des processus de purification .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique l'extraction et la purification des racines de Polygala tenuifolia et Polygala japonica. Le processus comprend :

Extraction : Les racines sont séchées et réduites en poudre, puis extraites à l'aide de solvants tels que le méthanol ou l'éthanol.

Purification : L'extrait brut est soumis à des techniques chromatographiques, telles que la chromatographie sur colonne, pour isoler l'this compound.

Caractérisation : Le composé purifié est caractérisé à l'aide de techniques telles que la RMN, l'IR et la spectrométrie de masse pour confirmer sa structure.

Analyse Des Réactions Chimiques

Types de Réactions : L'onjisaponin F subit diverses réactions chimiques, notamment :

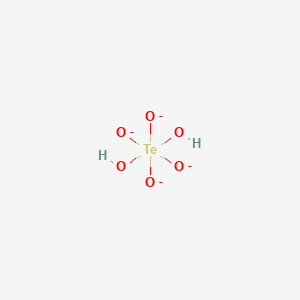

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et Conditions Courants :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des propriétés pharmacologiques modifiées .

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé de référence dans l'étude des saponines triterpénoïdes.

Biologie : Investigué pour ses effets sur les processus cellulaires, y compris l'autophagie et l'apoptose.

Médecine : Étudié pour ses effets neuroprotecteurs, son potentiel dans le traitement des maladies neurodégénératives et comme adjuvant dans les vaccins

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de plusieurs mécanismes :

Neuroprotection : Il améliore l'autophagie, réduit la neuroinflammation et favorise la survie neuronale.

Immunomodulation : Agit comme adjuvant pour améliorer les réponses immunitaires dans les vaccins.

Activité Antioxydante : Réduit le stress oxydatif en éliminant les radicaux libres

Comparaison Avec Des Composés Similaires

L'onjisaponin F est comparé à d'autres saponines triterpénoïdes telles que l'onjisaponin B et l'onjisaponin E :

Onjisaponin B : Connu pour ses effets inducteurs de l'autophagie et ses propriétés neuroprotectrices.

Onjisaponin E : Présente des effets immunomodulateurs similaires mais diffère par son motif de glycosylation

Unicité : L'this compound se distingue par son motif de glycosylation unique et ses puissants effets neuroprotecteurs et immunomodulateurs, ce qui en fait un composé précieux pour les applications thérapeutiques .

Propriétés

IUPAC Name |

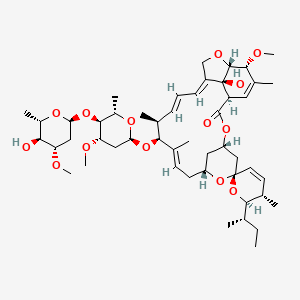

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNHPZHTNFCNP-JJEFWQELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Onjisaponin F?

A1: this compound acts as a non-competitive inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase []. This means it binds to the enzyme at a site different from the cAMP binding site, preventing the breakdown of cAMP. This inhibition leads to increased intracellular cAMP levels, which can have various downstream effects depending on the cell type.

Q2: How does this compound compare to other known cAMP phosphodiesterase inhibitors like papaverine?

A2: this compound exhibits similar inhibitory activity to papaverine against cAMP phosphodiesterase. The IC50 values (concentration required for 50% inhibition) of Onjisaponins E, F, and G are comparable to that of papaverine []. Additionally, like papaverine, this compound acts as a non-competitive inhibitor [], suggesting a similar mechanism of action.

Q3: What is the significance of this compound's ability to induce Nerve Growth Factor (NGF) synthesis?

A3: Research indicates that this compound, along with other onjisaponins from Polygala tenuifolia, can significantly increase NGF production in cultured rat astrocytes []. This finding is particularly interesting in the context of neurodegenerative diseases like Alzheimer's disease, where NGF deficiency is a contributing factor. The ability of this compound to stimulate NGF synthesis suggests its potential therapeutic application in such conditions.

Q4: Can this compound be used as an adjuvant, and if so, how does it work?

A4: Yes, this compound demonstrates potent mucosal adjuvant activity when administered intranasally with influenza HA vaccine in mice []. It significantly enhances both serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers []. This suggests that this compound can effectively boost the immune response to nasally administered vaccines, making it a promising candidate for developing more effective intranasal vaccines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)